N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
Description
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is a halogenated acetamide derivative featuring a pyridine core substituted with bromo (position 3) and chloro (position 5) groups. The acetamide moiety bridges the pyridine ring and a 4-methylbenzyl group, contributing to its unique electronic and steric properties. The bromo and chloro substituents are electron-withdrawing groups (EWGs), which may enhance binding interactions in biological systems or influence crystallographic parameters.
Properties
Molecular Formula |
C15H14BrClN2O |
|---|---|
Molecular Weight |
353.64 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
InChI Key |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloropyridine and 4-methylbenzylamine as the primary starting materials.
Acylation Reaction: The 3-bromo-5-chloropyridine is subjected to an acylation reaction with acetic anhydride to form the corresponding acetamide intermediate.
N-Alkylation: The acetamide intermediate is then reacted with 4-methylbenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
Scientific Research Applications
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Meta-Substituted Acetamides ()
Compounds such as N-(3-chlorophenyl)-2,2,2-trichloro-acetamide and N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide exhibit crystal systems (monoclinic or orthorhombic) with lattice constants influenced by meta-substitution. The introduction of EWGs like chlorine reduces symmetry, often leading to lower space group symmetry (e.g., P21/c). The target compound’s 3-bromo-5-chloro-pyridine substituents may similarly distort crystal packing due to steric and electronic effects.
Pyrazine and Pyridazine Derivatives ()
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () is a pyridazinone-based FPR2 agonist.
- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () exhibits a dihedral angle of 54.6° between aromatic rings, stabilized by intramolecular hydrogen bonding. The target compound’s pyridine and benzyl groups may adopt a different conformation due to the bulkier 4-methylbenzyl substituent .
Physical Properties
The target compound’s higher halogen content (Br, Cl) may increase its molecular weight and melting point compared to methyl-substituted analogs. The absence of a pyrrolidinone or pyridazinone ring likely reduces hydrogen-bonding capacity relative to and .
Biological Activity
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide, with the CAS number 945624-06-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H14BrClN2O
- Molecular Weight : 353.64 g/mol
- CAS Number : 945624-06-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The compound has been evaluated against various bacterial strains and fungi, revealing significant biological activity.
Key Findings from Research
- Antimicrobial Screening : In a study screening twelve newly synthesized N-substituted phenyl-2-chloroacetamides, compounds bearing halogenated substituents, including those similar to this compound, demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents on the phenyl ring significantly influenced the antimicrobial efficacy. Compounds with higher lipophilicity were more effective at penetrating bacterial membranes, enhancing their bioactivity .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR models indicated that variations in substituents could predict biological activity, suggesting that modifications to the N-(3-Bromo-5-chloropyridin-2-yl) moiety may enhance or reduce antimicrobial properties .
Study 1: Antimicrobial Testing
A comprehensive antimicrobial assessment involved testing this compound against a panel of pathogens. The results indicated:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The compound exhibited a higher efficacy against Gram-positive bacteria compared to Gram-negative strains, aligning with findings from similar studies on chloroacetamides .
Study 2: SAR Analysis
A detailed SAR analysis revealed that compounds with specific substitutions on the pyridine ring had enhanced biological activities. The presence of bromine and chlorine atoms was particularly beneficial for increasing lipophilicity and membrane permeability:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased |
| Chlorine | Increased |
| Methyl | Moderate |
This information supports the hypothesis that strategic modifications can lead to improved therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
